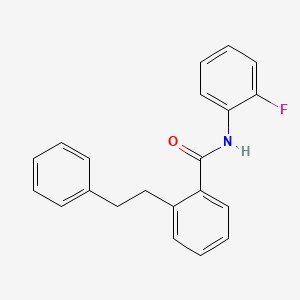

![molecular formula C13H14O5S B5534867 tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate](/img/structure/B5534867.png)

tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate appears to be a specialized chemical entity, often used in organic synthesis and chemical research. While specific information on this exact compound is limited, research on related tert-butyl compounds provides insights into its potential characteristics and applications in various chemical processes.

Synthesis Analysis

Several tert-butyl compounds have been synthesized using different methods. For instance, Lauffer and Mullican (2002) developed a versatile method for synthesizing a tert-butyl-based dipeptide mimetic, demonstrating the regioselective functionalization of different ring nitrogens and amino groups (Lauffer & Mullican, 2002). Similarly, Rádl (2003) described a new synthesis method for a tert-butyl compound, a key intermediate in the synthesis of atorvastatin, highlighting the Henry reaction as a crucial step (Rádl, 2003).

Molecular Structure Analysis

Studies on the molecular structure of tert-butyl compounds reveal detailed insights into their crystalline and molecular arrangements. Mamat, Flemming, and Köckerling (2012) reported on the crystal and molecular structure of a tert-butyl piperazine-carboxylate, providing data on bond lengths and angles (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Tert-butyl compounds participate in various chemical reactions. Ochiai et al. (1996) found that tert-butylperoxy compounds can generate iodine-centered radicals at room temperature, leading to oxidation and deprotection of certain ethers (Ochiai et al., 1996). Furthermore, Sueda, Fukuda, and Ochiai (2001) discovered that cyclic acetals could be oxidatively cleaved using tert-butylperoxy compounds (Sueda, Fukuda, & Ochiai, 2001).

Physical Properties Analysis

The physical properties of tert-butyl compounds, such as solubility, melting and boiling points, and crystalline structure, are crucial for their application in synthesis and industrial processes. However, specific data on these properties for tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate is not readily available in the current literature.

Chemical Properties Analysis

Tert-butyl compounds exhibit a range of chemical properties, including reactivity with various organic and inorganic compounds, stability under different conditions, and potential for use in catalysis and synthesis. The research by Hotta et al. (2003) on the lipase TL-mediated kinetic resolution of a tert-butyl compound underscores its chemical versatility (Hotta et al., 2003).

properties

IUPAC Name |

tert-butyl 2-[(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5S/c1-13(2,3)18-11(14)7-16-8-4-5-9-10(6-8)19-12(15)17-9/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTOIFVDDWFCAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)OC(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [(2-oxo-1,3-benzoxathiol-5-yl)oxy]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(4-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5534786.png)

![7-fluoro-4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-2-methylquinoline](/img/structure/B5534790.png)

![6-methoxy-N,3-dimethyl-N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5534796.png)

![2-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyrimidine-5-carboxamide](/img/structure/B5534813.png)

![2-{[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5534828.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5534841.png)

![3-(2-chlorophenyl)-5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5534850.png)

![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5534856.png)

![3-(3-methoxyphenyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3-dien-5-one](/img/structure/B5534876.png)

![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5534879.png)